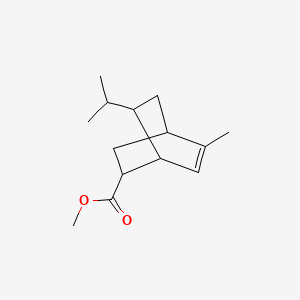

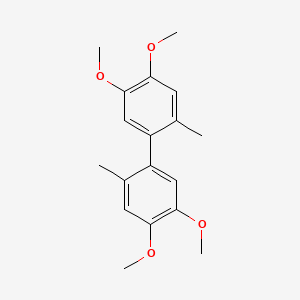

Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 4-nonylphénol est généralement synthétisé par alkylation du phénol avec des nonènes (alcènes ramifiés) en présence d'un catalyseur acide. Les conditions de réaction impliquent souvent des températures et des pressions élevées pour faciliter le processus d'alkylation. Le produit obtenu est un mélange d'isomères en raison de la nature ramifiée des nonènes .

Méthodes de production industrielle

La production industrielle du 4-nonylphénol suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et optimiser le rendement. L'utilisation de catalyseurs acides, tels que l'acide sulfurique ou les catalyseurs acides solides, est courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-nonylphénol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des éthoxylates de nonylphénol, qui sont utilisés comme tensioactifs.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de nonylphénol avec différents groupes fonctionnels.

Substitution : Il peut participer à des réactions de substitution aromatique électrophile, où l'hydrogène phénolique est remplacé par d'autres substituants.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents nitrants (acide nitrique) sont utilisés.

Principaux produits

Éthoxylates de nonylphénol : Formés par oxydation, utilisés dans les détergents et les émulsifiants.

Dérivés de nonylphénol : Divers dérivés sont formés par des réactions de réduction et de substitution, chacun ayant des applications uniques.

Applications de recherche scientifique

Le 4-nonylphénol a été étudié de manière approfondie pour ses applications dans :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres produits chimiques.

Biologie : Étudié pour ses propriétés de perturbation endocrinienne et ses effets sur la vie aquatique.

Médecine : Étudié pour ses effets potentiels sur la santé humaine, en particulier son activité estrogénique.

Industrie : Utilisé dans la production de tensioactifs, de résines et de plastifiants.

Mécanisme d'action

Le 4-nonylphénol exerce ses effets principalement par son interaction avec les récepteurs des œstrogènes. Il mime l'action des œstrogènes naturels, se liant aux récepteurs des œstrogènes et activant les gènes sensibles aux œstrogènes. Cela peut entraîner divers effets biologiques, notamment une perturbation de la fonction endocrinienne chez l'homme et la faune .

Applications De Recherche Scientifique

4-Nonylphenol has been extensively studied for its applications in:

Chemistry: Used as an intermediate in the synthesis of other chemicals.

Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.

Medicine: Investigated for its potential effects on human health, particularly its estrogenic activity.

Industry: Used in the production of surfactants, resins, and plasticizers.

Mécanisme D'action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .

Comparaison Avec Des Composés Similaires

Composés similaires

Octylphénol : Un autre alkylphénol ayant des propriétés et des utilisations similaires.

Éthoxylates de nonylphénol : Dérivés oxydés du 4-nonylphénol, utilisés comme tensioactifs.

Bisphénol A : Un autre composé phénolique ayant une activité estrogénique.

Unicité

Le 4-nonylphénol est unique en raison de sa structure ramifiée, qui affecte ses propriétés physiques et chimiques. Son utilisation généralisée et sa persistance dans l'environnement en font un composé d'intérêt majeur dans les contextes industriels et environnementaux .

Propriétés

Numéro CAS |

84963-26-8 |

|---|---|

Formule moléculaire |

C14H22O2 |

Poids moléculaire |

222.32 g/mol |

Nom IUPAC |

methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate |

InChI |

InChI=1S/C14H22O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h5,8,10-13H,6-7H2,1-4H3 |

Clé InChI |

CLQTWLUCDIEEJG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2C(CC1CC2C(=O)OC)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)